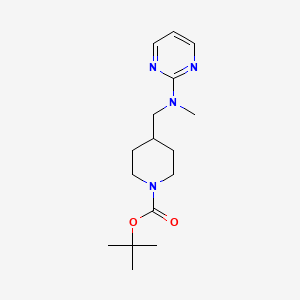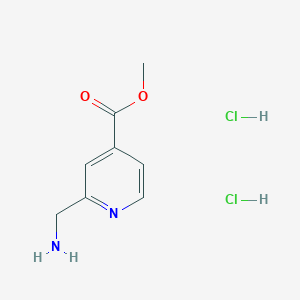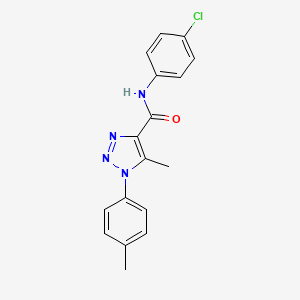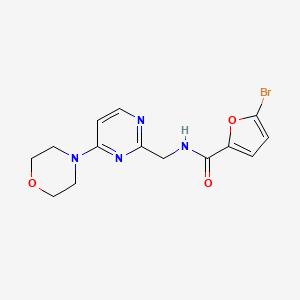
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic effects on various diseases.
Mechanism of Action
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea works by blocking the activity of VEGFR, which is a receptor that is involved in the formation of new blood vessels. By inhibiting this process, this compound can prevent the growth and proliferation of cancer cells, reduce pulmonary arterial hypertension, and inhibit the growth of abnormal blood vessels in the eye.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of VEGFR activity, the reduction of tumor growth and proliferation, the improvement of pulmonary vascular remodeling and the reduction of pulmonary arterial hypertension, and the inhibition of abnormal blood vessel growth in the eye.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are a number of future directions for research involving 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea, including the development of more specific and potent inhibitors of VEGFR, the investigation of the role of VEGFR in other diseases, and the exploration of combination therapies that include this compound and other drugs. Additionally, more research is needed to understand the off-target effects of this compound and to develop strategies to minimize these effects.
Synthesis Methods
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea can be synthesized through a multi-step process that involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with 1H-imidazole-1-acetic acid to form 1-methyl-1H-indole-3-carboximidazole. This intermediate is then reacted with 3-bromo-1-propanol to produce 1-(3-bromopropyl)-1-methyl-1H-indole-3-carboximidazole. The final step involves the reaction of this intermediate with urea to form this compound.
Scientific Research Applications
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic effects on various diseases, including cancer, pulmonary hypertension, and diabetic retinopathy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the formation of new blood vessels that supply nutrients to tumors. In pulmonary hypertension research, this compound has been shown to improve pulmonary vascular remodeling and reduce pulmonary arterial hypertension. In diabetic retinopathy research, this compound has been shown to inhibit the growth of abnormal blood vessels in the eye that can lead to blindness.
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-11-14(13-5-2-3-6-15(13)20)19-16(22)18-7-4-9-21-10-8-17-12-21/h2-3,5-6,8,10-12H,4,7,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONUNMJPODPFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2946225.png)

![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)

![N-(2,4-dichlorobenzyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2946232.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)

![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)



![Ethyl 2-[6-chloro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2946245.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)